

An In-depth Technical Guide to AN2718: A Novel Benzoxaborole Antifungal

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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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Abstract

AN2718 is a novel, boron-containing small molecule belonging to the benzoxaborole class of compounds. It exhibits broad-spectrum antifungal activity through a unique mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **AN2718**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

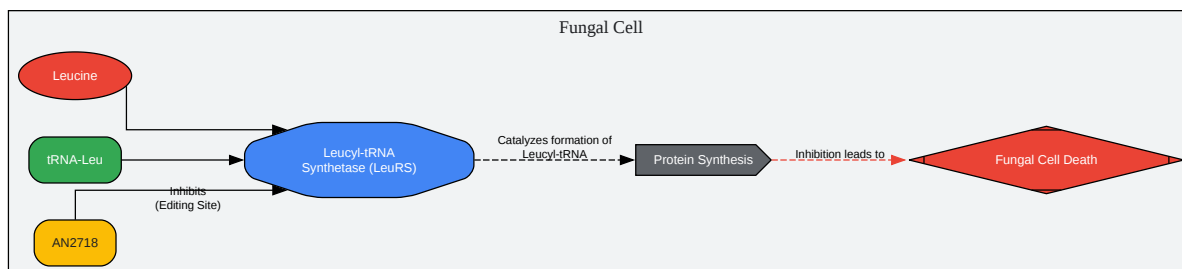
AN2718, chemically known as 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a synthetic compound with the molecular formula $C_7H_6BClO_2$.^{[1][2][3]} Its structure features a benzoxaborole core, a bicyclic system containing a benzene ring fused to a five-membered oxaborole ring, with a chlorine atom substituted at the 5-position. The key chemical and physical properties of **AN2718** are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-chlorobenzo[c][1][2]oxaborol-1(3H)-ol	[2][3]
CAS Number	174672-06-1	[1][2][3]
Molecular Formula	C ₇ H ₆ BClO ₂	[1][2][3]
Molecular Weight	168.38 g/mol	[3]
SMILES	<chem>c12c(ccc(c1)Cl)B(OC2)O</chem>	[2]
InChI Key	HMAFTPZYFJFEHK-UHFFFAOYSA-N	[1][3]
Appearance	White to off-white solid	
Solubility	DMSO: ≥ 50 mg/mL	[2]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

AN2718 exerts its antifungal effect by potently and selectively inhibiting the fungal leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), forming leucyl-tRNA.

The inhibitory action of **AN2718** is based on a sophisticated mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1] **AN2718** binds to the editing site of the LeuRS enzyme. Within this active site, the boron atom of **AN2718** forms a stable adduct with the terminal adenosine of the tRNA molecule.[4] This adduct effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNA. The subsequent depletion of charged leucyl-tRNA leads to the cessation of protein synthesis and, ultimately, fungal cell death.



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Mechanism of action of **AN2718** in a fungal cell.

Antifungal Activity

AN2718 demonstrates a broad spectrum of activity against various fungal pathogens, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values highlight its potency.

Fungal Species	MIC90 (µg/mL)	IC50 (µM)
Trichophyton rubrum	0.5	-
Trichophyton mentagrophytes	1	-
Candida albicans	1	4.2
Candida glabrata	0.25	-
Aspergillus fumigatus	-	2

Data compiled from multiple sources.^[1]

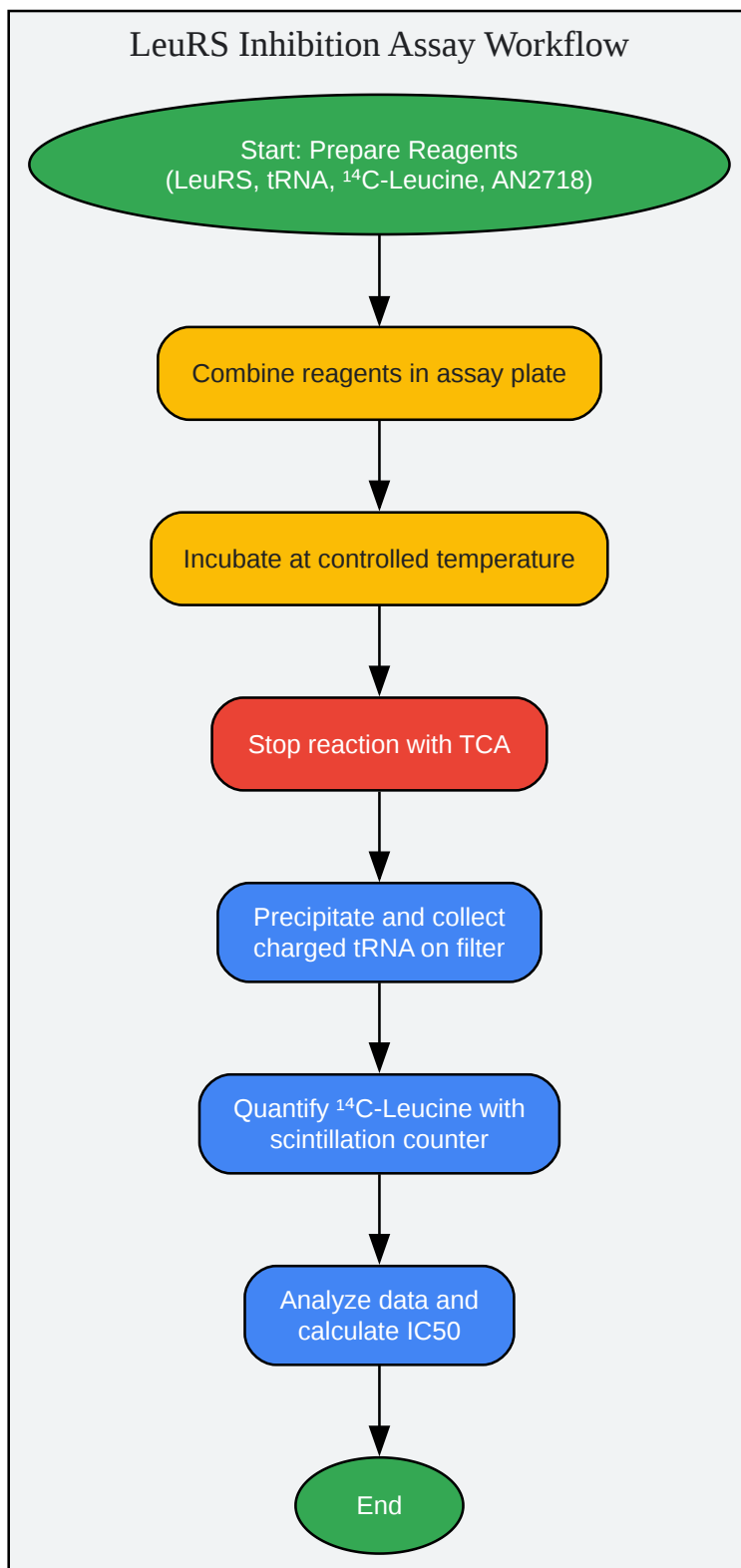
Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** against fungal LeuRS can be determined by measuring the inhibition of leucine incorporation into tRNA. A generalized protocol is as follows:

- Enzyme and Substrate Preparation:
 - Recombinant fungal LeuRS (e.g., from *C. albicans* or *A. fumigatus*) is overexpressed in *E. coli* and purified.
 - Crude baker's yeast tRNA is used as the substrate.
 - ^{14}C -labeled L-leucine is used to monitor incorporation.
- Assay Reaction:
 - The reaction mixture contains buffer, ATP, MgCl_2 , DTT, the purified LeuRS enzyme, tRNA, and ^{14}C -labeled L-leucine.
 - Various concentrations of **AN2718** (dissolved in DMSO) are added to the reaction wells.
 - The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
- Quantification:
 - The reaction is stopped by the addition of trichloroacetic acid (TCA).
 - The TCA-precipitated material, containing the charged tRNA, is collected on a filter membrane.
 - The amount of incorporated ^{14}C -leucine is quantified using a scintillation counter.
- Data Analysis:
 - The percentage of inhibition for each **AN2718** concentration is calculated relative to a DMSO control.

- The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.



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Workflow for the LeuRS inhibition assay.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of **AN2718** against various fungal strains are typically determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is commonly employed.

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates, and a standardized suspension of fungal cells or spores is prepared in a suitable broth medium.
- **Drug Dilution:** A serial dilution of **AN2718** is prepared in a 96-well microtiter plate containing the broth medium.
- **Inoculation:** Each well is inoculated with the standardized fungal suspension.
- **Incubation:** The plates are incubated under appropriate conditions (temperature and duration) for fungal growth.
- **MIC Determination:** The MIC is defined as the lowest concentration of **AN2718** that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Synthesis Overview

The synthesis of **AN2718**, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, can be achieved through a multi-step process starting from a substituted bromobenzaldehyde. While a detailed, step-by-step protocol for **AN2718** is proprietary, a representative synthesis for a similar compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has been published and provides insight into the likely synthetic route. The key steps generally involve:

- Protection of the aldehyde group of a starting halobenzaldehyde (e.g., 2-bromo-5-chlorobenzaldehyde).
- Lithiation and subsequent reaction with a borate ester to introduce the boron moiety.
- Hydrolysis to form the boronic acid.

- Reduction of the aldehyde (or its protected form) to an alcohol, which then cyclizes with the adjacent boronic acid to form the benzoxaborole ring.

Conclusion

AN2718 is a promising antifungal agent with a novel mechanism of action that targets a crucial enzyme in fungal protein synthesis. Its potent, broad-spectrum activity, coupled with its unique mode of inhibition, makes it a valuable lead compound for the development of new treatments for fungal infections. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
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